- Studies on oligomerization and kinetic of pyrolyzing trifluoromethane to tetrafluoroethylene and hexafluoropropylene, Journal of Analytical and Applied Pyrolysis, 2015, 116, 27-33
Cas no 692-50-2 (Hexafluoro-2-butyne)
Hexafluoro-2-butyne Chemical and Physical Properties
Names and Identifiers
-
- 2-Butyne,1,1,1,4,4,4-hexafluoro-
- 1,1,1,4,4,4-hexafluorobut-2-yne
- HEXAFLUORO-2-BUTYNE
- 1,1,1,4,4,4-Hexafluoro-2-butyne
- 2-Butyne,1,1,1,4,4,4-hexafluoro
- Butyne 06
- EINECS 211-732-7
- Hexafluorobut-2-yne
- hexafluorobutyne
- perfluoro-2-butyne
- perfluorobut-2-yne
- Bis(trifluoromethyl)acetylene
- CF3C.$.CCF3
- 692-50-2
- AKOS005063737
- FT-0605929
- 2-Butyne, 1,1,1,4,4,4-hexafluoro-
- Hexafluoro-2-butyne, 99%
- 2-Butyne, hexafluoro-
- hexafluoro-but-2-yne
- DTXSID3061003
- Hexafluorobutyne-2
- MFCD00039264
- Q5748729
- NS00042330
- 1,1,1,4,4,4-hexafluoro-but-2-yne
- Hexafluoro-2-butyne
-
- MDL: MFCD00039264
- Inchi: 1S/C4F6/c5-3(6,7)1-2-4(8,9)10
- InChI Key: WBCLXFIDEDJGCC-UHFFFAOYSA-N
- SMILES: FC(C#CC(F)(F)F)(F)F
Computed Properties
- Exact Mass: 161.99000
- Monoisotopic Mass: 161.99
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.5
- Topological Polar Surface Area: 0A^2
Experimental Properties
- Color/Form: Colorless gas
- Density: 1.464
- Melting Point: -117 ºC
- Boiling Point: -25 ºC
- Flash Point: -36 ºC
- Refractive Index: 1.2810 (estimate)
- PSA: 0.00000
- LogP: 2.11440
- Vapor Pressure: 105 psi ( 20 °C)
- Solubility: Not determined
Hexafluoro-2-butyne Security Information
- Hazard Statement: Toxic
- Hazardous Material transportation number:UN 3160 2.3
- WGK Germany:3
- Hazard Category Code: 12-23
- Safety Instruction: S16-S33-S45
- RTECS:ES0702500
-
Hazardous Material Identification:
- HazardClass:2.3
- TSCA:T
- Safety Term:2.3
- Risk Phrases:R; R12; R23
Hexafluoro-2-butyne Customs Data
- HS CODE:2903399090
- Customs Data:
China Customs Code:
2903399090Overview:
2903399090. Fluorination of other acyclic hydrocarbons\Brominated or iodinated derivatives. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903399090. brominated,fluorinated or iodinated derivatives of acyclic hydrocarbons. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
Hexafluoro-2-butyne Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H291183-1g |
Hexafluoro-2-butyne |
692-50-2 | 1g |
$ 69.00 | 2023-09-07 | ||
| TRC | H291183-250mg |
Hexafluoro-2-butyne |
692-50-2 | 250mg |
65.00 | 2021-08-06 | ||
| TRC | H291183-500mg |
Hexafluoro-2-butyne |
692-50-2 | 500mg |
$ 57.00 | 2023-09-07 | ||
| TRC | H291183-2.5g |
Hexafluoro-2-butyne |
692-50-2 | 2.5g |
$ 81.00 | 2023-09-07 | ||
| TRC | H291183-2500mg |
Hexafluoro-2-butyne |
692-50-2 | 2500mg |
$81.00 | 2023-05-18 | ||
| Oakwood | 006558-25g |
Hexafluoro-2-butyne |
692-50-2 | 98% | 25g |
$215.00 | 2024-07-19 | |
| Oakwood | 006558-100g |
Hexafluoro-2-butyne |
692-50-2 | 98% | 100g |
$715.00 | 2024-07-19 | |
| Oakwood | 006558-500g |
Hexafluoro-2-butyne |
692-50-2 | 98% | 500g |
$2800.00 | 2024-07-19 |
Hexafluoro-2-butyne Related Literature
-
2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on Hexafluoro-2-butyne
Recent Advances in the Application of Hexafluoro-2-butyne (CAS: 692-50-2) in Chemical Biology and Pharmaceutical Research
Hexafluoro-2-butyne (CAS: 692-50-2), a highly fluorinated alkyne, has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique physicochemical properties and versatile reactivity. This compound, characterized by its electron-deficient triple bond, serves as a valuable building block in the synthesis of fluorinated organic molecules, which are increasingly important in drug discovery and materials science. Recent studies have explored its applications in click chemistry, bioorthogonal reactions, and the development of novel therapeutic agents, positioning it as a key player in modern medicinal chemistry.
A groundbreaking study published in the Journal of Fluorine Chemistry (2023) demonstrated the utility of Hexafluoro-2-butyne in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. The researchers found that the electron-withdrawing nature of the hexafluoro moiety significantly accelerates the reaction kinetics compared to non-fluorinated analogs, enabling more efficient bioconjugation strategies. This advancement has particular relevance for antibody-drug conjugate (ADC) development, where precise and rapid conjugation is critical for maintaining therapeutic efficacy.
In the realm of materials science, a recent Nature Communications article (2024) highlighted the use of Hexafluoro-2-butyne as a precursor for fluorinated graphene derivatives. The study revealed that the compound's ability to undergo [2+2] cycloaddition with graphene defects results in materials with enhanced electronic properties and improved stability under harsh conditions. These findings open new avenues for developing advanced biosensors and drug delivery systems with superior performance characteristics.
Pharmaceutical applications of Hexafluoro-2-butyne have expanded significantly, as evidenced by a 2024 patent filing from a major pharmaceutical company. The patent describes the compound's use in synthesizing fluorinated analogs of kinase inhibitors, where the introduction of hexafluoro-2-butynyl groups improved both metabolic stability and target binding affinity. Molecular dynamics simulations accompanying the patent application provided insights into how the fluorinated moiety influences protein-ligand interactions at atomic resolution.
Recent toxicological studies published in Chemical Research in Toxicology (2023) have addressed safety concerns regarding Hexafluoro-2-butyne. The comprehensive in vitro and in vivo evaluation demonstrated favorable safety profiles at therapeutic concentrations, with particular attention paid to potential fluorinated metabolite formation. These findings support the compound's viability for further pharmaceutical development and clinical translation.
Looking forward, the unique properties of Hexafluoro-2-butyne continue to inspire innovative applications. A preprint on bioRxiv (2024) describes its use in developing fluorinated positron emission tomography (PET) tracers, where the compound serves as a versatile scaffold for incorporating fluorine-18. This approach addresses longstanding challenges in radiopharmaceutical chemistry and may significantly impact diagnostic imaging capabilities in oncology and neurology.
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